6-Hydroxywogonin

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 6-Hydroxywogonin can be achieved through various synthetic routes. One common method involves the hydrolysis of wogonin glucuronide, which is abundant in the roots of Scutellaria baicalensis . This process typically involves the use of acidic or enzymatic hydrolysis to break down the glucuronide into wogonin, which can then be further hydroxylated to produce this compound .

Industrial Production Methods

Industrial production of this compound is less common due to the complexity and cost of the synthesis process. advancements in biotransformation techniques using microorganisms have shown promise in producing this compound more efficiently . These methods involve the use of specific strains of bacteria or fungi to catalyze the conversion of precursor compounds into this compound under controlled conditions .

Analyse Des Réactions Chimiques

Types of Reactions

6-Hydroxywogonin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated and methoxylated derivatives of this compound, which exhibit different biological activities .

Applications De Recherche Scientifique

6-Hydroxywogonin has been extensively studied for its potential therapeutic applications in various fields :

Mécanisme D'action

The mechanism of action of 6-Hydroxywogonin involves multiple molecular targets and pathways :

Molecular Targets: It targets various enzymes and receptors involved in inflammatory and oxidative stress pathways, such as cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB).

Pathways: The compound modulates signaling pathways like the mitogen-activated protein kinase (MAPK) pathway and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells

Comparaison Avec Des Composés Similaires

6-Hydroxywogonin is structurally similar to other flavonoids such as wogonin, baicalein, and scutellarein . it is unique in its specific hydroxylation pattern, which contributes to its distinct biological activities .

Activité Biologique

6-Hydroxywogonin, a flavonoid compound derived from various plants, has garnered attention for its potential biological activities, particularly in anti-inflammatory and antioxidant effects. This article synthesizes current research findings, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

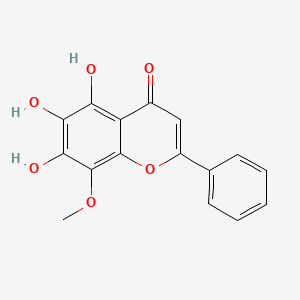

Chemical Structure and Properties

This compound belongs to the flavonoid class of compounds, characterized by a polyphenolic structure that contributes to its diverse biological activities. Its molecular formula is C_16H_12O_5, with a molecular weight of 284.26 g/mol. The presence of hydroxyl groups enhances its ability to act as an antioxidant.

Research has demonstrated that this compound exerts its biological effects through several mechanisms:

- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages . This action is mediated through the inhibition of the NF-κB signaling pathway.

- Antioxidant Properties : The compound scavenges free radicals, thereby reducing oxidative stress. This is crucial in preventing cellular damage associated with various diseases .

In Vitro Studies

In vitro studies have shown that this compound significantly reduces NO and PGE2 production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The compound was effective at concentrations ranging from 0.5 to 15 μM, demonstrating a dose-dependent response .

Table 1: Effects of this compound on Inflammatory Markers

| Concentration (μM) | NO Production Inhibition (%) | PGE2 Production Inhibition (%) |

|---|---|---|

| 0.5 | 20 | 15 |

| 5 | 45 | 40 |

| 10 | 70 | 60 |

| 15 | 85 | 75 |

In Vivo Studies

In vivo experiments involving mice subjected to LPS-induced acute lung injury demonstrated that administration of this compound significantly reduced lung inflammation and injury markers. Mice treated with the compound showed decreased levels of inflammatory cytokines and improved survival rates compared to untreated controls .

Case Studies

A notable study examined the effects of a herbal formulation containing this compound on patients with chronic inflammatory conditions. Patients reported significant reductions in pain and inflammation markers after a treatment period of four weeks, suggesting potential therapeutic benefits in managing chronic inflammatory diseases .

Propriétés

IUPAC Name |

5,6,7-trihydroxy-8-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O6/c1-21-16-14(20)13(19)12(18)11-9(17)7-10(22-15(11)16)8-5-3-2-4-6-8/h2-7,18-20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVANZQZQOXHAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C(=C1O)O)O)C(=O)C=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.